Sodium L-glutamate
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Overview
Description
Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Mechanism of Action
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/
Properties
CAS No. |
16690-92-9 |
---|---|
Molecular Formula |
C5H9NNaO4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
disodium;(2S)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
InChI Key |
UVZZAUIWJCQWEO-DFWYDOINSA-N |
impurities |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na] |
boiling_point |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
density |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
16690-92-9 68187-30-4 142-47-2 16177-21-2 |
physical_description |
White, practically odourless crystals or crystalline powder |
Pictograms |
Irritant |
Related CAS |
28826-18-8 |
solubility |
Freely soluble in water; practically insoluble in ethanol or ether |
Synonyms |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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